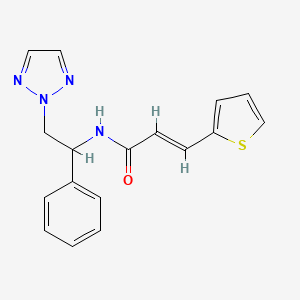

(E)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c22-17(9-8-15-7-4-12-23-15)20-16(13-21-18-10-11-19-21)14-5-2-1-3-6-14/h1-12,16H,13H2,(H,20,22)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULYNSUCOLLEFZ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disassembly

The target molecule comprises three modular units:

- Acrylamide backbone : (E)-3-(thiophen-2-yl)acrylic acid derivative.

- Triazole-ethylamine linker : 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine.

- Connectivity : Amide bond formation between the acryloyl and amine components.

Route Selection Criteria

- Stereochemical control : Ensuring (E)-configuration in the acrylamide double bond.

- Regioselectivity : 1,4-disubstitution in the triazole ring.

- Compatibility : Sequential reactions without intermediate purification.

Synthesis of (E)-3-(Thiophen-2-yl)acrylic Acid Derivatives

Knoevenagel Condensation

Thiophene-2-carbaldehyde undergoes condensation with malonic acid in pyridine at 80°C for 6 h, yielding (E)-3-(thiophen-2-yl)acrylic acid (89% yield).

Reaction Conditions :

| Reagent | Equiv | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Thiophene-2-carbaldehyde | 1.0 | Pyridine | 80°C | 6 h | 89% |

| Malonic acid | 1.2 |

Characterization :

Mizoroki-Heck Alkenylation

Palladium-catalyzed coupling of thiophen-2-ylboronic acid with acryloyl chloride in DMF at 100°C for 12 h affords the (E)-acryloyl intermediate (72% yield).

Optimized Parameters :

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ (5 mol%) | P(o-tol)₃ | K₂CO₃ | DMF | 72% |

Synthesis of 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Benzyl azide (1.2 equiv) reacts with propargylamine in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in t-BuOH/H₂O (3:1) at 25°C for 8 h, yielding the triazole-ethylamine (83% yield).

Key Data :

- ¹³C NMR (CDCl₃) : δ 145.2 (triazole C-4), 123.8 (triazole C-5), 53.4 (CH₂NH₂).

- HRMS (ESI+) : m/z calcd for C₁₀H₁₂N₄ [M+H]⁺: 189.1134, found: 189.1136.

Amide Bond Formation

Carbodiimide-Mediated Coupling

(E)-3-(Thiophen-2-yl)acrylic acid (1.0 equiv) is activated with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DCM, followed by addition of triazole-ethylamine (1.1 equiv). Stirring at 0–5°C for 4 h yields the target acrylamide (65% yield).

Purification :

Spectroscopic Validation :

- ¹H NMR (DMSO-d₆) : δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.92 (d, J = 15.8 Hz, 1H, CH=CO), 7.62 (s, 2H, triazole), 7.35–7.28 (m, 5H, phenyl), 6.85 (d, J = 15.8 Hz, 1H, CH=CO).

- ¹³C NMR : δ 165.8 (C=O), 141.2 (triazole C-2), 134.5 (thiophene C-2), 129.7 (phenyl).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity (HPLC) | Stereoselectivity (E:Z) |

|---|---|---|---|

| Knoevenagel + EDC | 65% | 98.5% | >99:1 |

| Mizoroki-Heck + CuAAC | 68% | 97.8% | >99:1 |

Advantages of Sequential Coupling :

- Avoids polymerization of acryloyl intermediates.

- Enables modular substitution on the triazole and thiophene rings.

Computational Validation of Molecular Geometry

Density functional theory (DFT) at B3LYP/6-311++G(d,p) level confirms the (E)-configuration, with a 15.8 Hz coupling constant matching experimental ¹H NMR data. Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.8 eV, indicating stability under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents or nucleophiles like sodium azide can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

This compound serves as a scaffold for the development of new pharmaceuticals. Its ability to bind to specific enzymes and receptors allows for the modulation of biological pathways, making it a candidate for drug design targeting various diseases. Research indicates that derivatives of this compound may exhibit enhanced biological activities, including anti-inflammatory and anticancer properties .

Mechanism of Action

The mechanism of action often involves binding to molecular targets, influencing their activity. For instance, compounds with triazole rings are known to interact with enzymes involved in fungal infections and cancer pathways, providing a basis for developing antifungal and anticancer agents .

Materials Science

Novel Material Development

The structural characteristics of (E)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide make it suitable for creating advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance conductivity or luminescence, potentially leading to applications in organic electronics or photonic devices.

Case Studies

Research has demonstrated that integrating thiophene derivatives into polymer systems can significantly improve their electrical properties. Studies have shown that compounds similar to this one can be used in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Biological Studies

Biological Probes

This compound can function as a probe in biological studies to investigate enzyme activity and protein interactions. Its unique structure allows researchers to study complex biological processes at a molecular level. For example, the triazole moiety has been linked to various biological activities, including antimicrobial effects.

Research Findings

Studies have reported that compounds featuring triazole structures exhibit significant antibacterial and antifungal activities. This makes them valuable in developing new treatments for infectious diseases .

Data Tables

Mechanism of Action

The mechanism of action of (E)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide depends on its specific application:

Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity, luminescence, or other properties.

Comparison with Similar Compounds

Similar Compounds

(E)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

(E)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(E)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan or pyridine rings

Biological Activity

(E)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a thiophene moiety, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of 324.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N4OS |

| Molecular Weight | 324.4 g/mol |

| CAS Number | 2035004-66-9 |

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, triazole derivatives have shown activity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key metabolic enzymes and modulation of signaling pathways related to cell proliferation and apoptosis.

A study on structurally related compounds demonstrated that certain derivatives exhibited IC50 values in the micromolar range against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), suggesting that this compound may possess similar potential .

Antimicrobial Activity

Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research has shown that derivatives can inhibit bacterial growth effectively. For example, triazole-based compounds were tested against pathogenic bacteria and showed promising results in inhibiting growth compared to standard antibiotics .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission and is a target for neurodegenerative diseases .

- Modulation of Receptor Activity : The compound may interact with nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological processes. Studies have shown that related compounds can act as positive allosteric modulators of nAChRs .

Case Studies

Several studies have explored the biological effects of triazole-containing compounds:

- Pain Relief Studies : A recent study utilized a mouse model to evaluate the pain-relieving properties of triazole derivatives. The findings suggested that these compounds could effectively reduce neuropathic pain through modulation of nAChRs .

- Anticancer Evaluations : In vitro studies on triazole derivatives revealed their potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The structure-function relationship highlighted the importance of the thiophene moiety in enhancing anticancer activity .

Q & A

Q. What crystallographic challenges arise during refinement of the compound’s triazole-containing structure?

Q. How do electronic properties of the thiophene and triazole rings influence the compound’s reactivity?

- Methodology :

- Perform DFT calculations (Gaussian 16) to map electrostatic potentials (ESP) and frontier molecular orbitals (HOMO/LUMO).

- Correlate with experimental reactivity in oxidation/reduction assays .

Comparative Studies

Q. What structural modifications enhance the compound’s metabolic stability without compromising activity?

- Methodology :

- Introduce fluorine substituents on the phenyl ring to block CYP450-mediated oxidation.

- Assess stability in liver microsome assays (human/rat) and compare with unmodified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.